![molecular formula C13H28O2Si B1529689 4-{[(tert-ブチルジメチルシリル)オキシ]メチル}シクロヘキサン-1-オール CAS No. 117107-08-1](/img/structure/B1529689.png)
4-{[(tert-ブチルジメチルシリル)オキシ]メチル}シクロヘキサン-1-オール
説明
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol core with a tert-butyldimethylsilyl ether group attached to the hydroxyl group. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis and as a protecting group for alcohols.
Synthetic Routes and Reaction Conditions:
Synthesis from Cyclohexan-1-ol: The compound can be synthesized by reacting cyclohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction typically proceeds at room temperature and under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the silyl ether group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like RLi, RMgX, or electrophiles like RCOCl.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various silyl ether derivatives.
科学的研究の応用
Chemistry: The compound is widely used as a protecting group for alcohols in organic synthesis. Its stability under a variety of reaction conditions makes it ideal for multi-step synthetic routes. Biology: In synthetic glycobiology, it serves as a versatile reagent for the production of complex carbohydrates. Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of bioactive molecules. Industry: The compound is used in the manufacturing of specialty chemicals and materials, leveraging its protective properties to enhance the efficiency of chemical processes.
作用機序
The mechanism by which 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol exerts its effects involves its role as a protecting group. The silyl ether group protects the hydroxyl group from reacting with strong bases, nucleophiles, and oxidants. This protection is crucial in multi-step organic synthesis, allowing chemists to selectively modify other parts of the molecule without affecting the hydroxyl group.
Molecular Targets and Pathways Involved:
Protecting Group Chemistry: The silyl ether group interacts with various reagents, preventing unwanted side reactions.
Synthetic Pathways: It is used in the synthesis of complex organic molecules, where its stability and ease of removal are advantageous.
類似化合物との比較
Tetrahydropyranyl (THP) Ethers: Another common protecting group for alcohols, but less stable than silyl ethers.
Trimethylsilyl (TMS) Ethers: Less stable and more prone to hydrolysis compared to tert-butyldimethylsilyl ethers.
Uniqueness:
Stability: The tert-butyldimethylsilyl group is significantly more stable than other silyl groups, making it more suitable for a wider range of reactions.
Versatility: Its ability to withstand strong bases, nucleophiles, and oxidants makes it a preferred choice in complex synthetic routes.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBYRRSNLLPMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


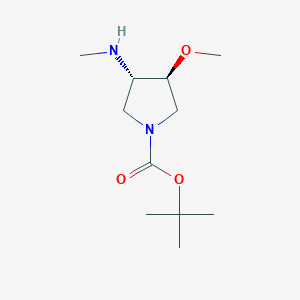
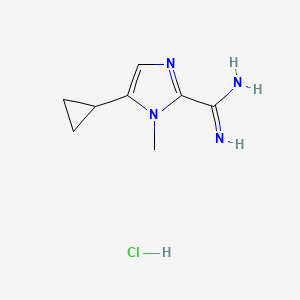
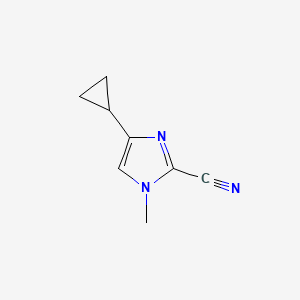
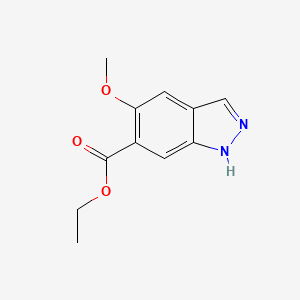
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)
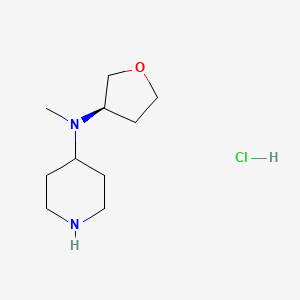
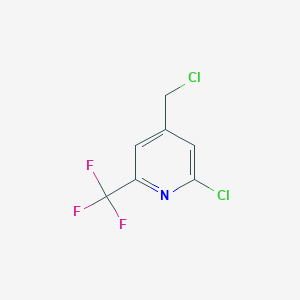
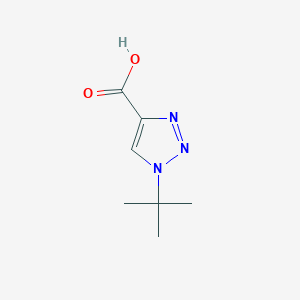
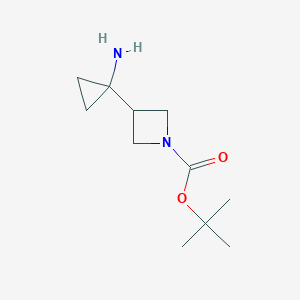
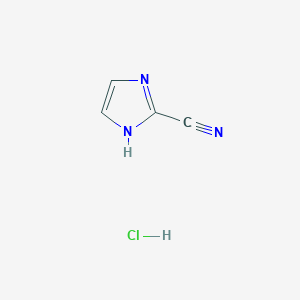
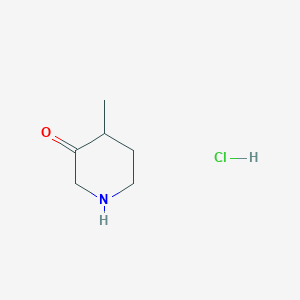
![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)
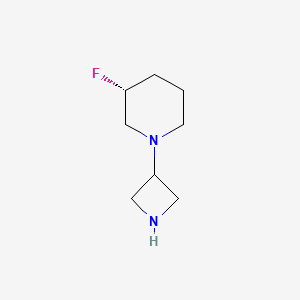
![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)
